molecular formula C5H11NO2 B14665122 Ethanol, 2-[(oxiranylmethyl)amino]- CAS No. 51473-60-0

Ethanol, 2-[(oxiranylmethyl)amino]-

Cat. No.: B14665122
CAS No.: 51473-60-0
M. Wt: 117.15 g/mol
InChI Key: SNYJTGSIILHBGV-UHFFFAOYSA-N
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Description

Ethanol, 2-[(oxiranylmethyl)amino]- is an organic compound that features both an ethanol and an oxirane (epoxide) group. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[(oxiranylmethyl)amino]- typically involves the reaction of ethanolamine with epichlorohydrin. The reaction proceeds under basic conditions, often using sodium hydroxide as a catalyst. The general reaction scheme is as follows:

    Reaction of Ethanolamine with Epichlorohydrin:

Industrial Production Methods

In an industrial setting, the production of Ethanol, 2-[(oxiranylmethyl)amino]- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(oxiranylmethyl)amino]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can open the oxirane ring under acidic or basic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Diols

    Substitution: Various substituted ethanolamines

Scientific Research Applications

Ethanol, 2-[(oxiranylmethyl)amino]- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanol, 2-[(oxiranylmethyl)amino]- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity is harnessed in both synthetic chemistry and biological applications.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: A simpler compound with similar functional groups but lacking the oxirane ring.

    Diethanolamine: Contains two ethanol groups and is used in similar applications.

    Triethanolamine: Contains three ethanol groups and is used in a variety of industrial applications.

Uniqueness

Ethanol, 2-[(oxiranylmethyl)amino]- is unique due to the presence of the oxirane ring, which imparts distinct reactivity and versatility compared to other ethanolamines. This makes it valuable in specialized chemical syntheses and applications.

Properties

IUPAC Name

2-(oxiran-2-ylmethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-2-1-6-3-5-4-8-5/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYJTGSIILHBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460768
Record name Ethanol, 2-[(oxiranylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51473-60-0
Record name Ethanol, 2-[(oxiranylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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